7-Iodoimidazo[5,1-B]thiazole
Description
Overview of Fused Bicyclic Nitrogen-Sulfur Heterocyclic Systems
Fused bicyclic nitrogen-sulfur heterocyclic systems are organic compounds characterized by two rings sharing a common bond, where the rings contain both nitrogen and sulfur atoms. researchgate.net These structures are of great interest in medicinal chemistry due to their wide range of physiological activities. conicet.gov.ar Imidazothiazoles, which feature an imidazole (B134444) ring fused to a thiazole (B1198619) ring, are a key example of such systems. jacsdirectory.comamazonaws.com The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, while the thiazole ring is a five-membered ring containing both a sulfur and a nitrogen atom. researchgate.net The fusion of these two rings creates a stable bicyclic structure that serves as a scaffold for a variety of derivatives. amazonaws.com
The synthesis of imidazothiazoles can be achieved through several methods, a common one being the reaction of 2-aminothiazole (B372263) derivatives with α-halo ketones. chemmethod.com This process, known as annulation, involves the formation of the fused imidazole ring onto the thiazole core. The resulting imidazothiazole system can exist in different isomeric forms, with imidazo[2,1-b]thiazole (B1210989) and imidazo[5,1-b]thiazole (B6145799) being two prominent examples.
Chemical and Biological Importance of Imidazothiazole Scaffolds in Medicinal Chemistry
The imidazothiazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comnih.gov The unique arrangement of nitrogen and sulfur atoms within the fused ring system allows for diverse interactions with biological targets such as enzymes and receptors. jacsdirectory.com This has led to the development of numerous imidazothiazole derivatives with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net
The biological potential of imidazothiazoles is extensive, with research demonstrating their efficacy as:
Anticancer agents: Imidazothiazole derivatives have shown promise in inhibiting the growth of various cancer cell lines. mdpi.comresearchgate.net
Antimicrobial agents: These compounds have exhibited activity against a range of bacteria and fungi. jacsdirectory.comresearchgate.net
Antiviral agents: Certain imidazothiazole derivatives have been investigated for their potential to combat viral infections. jacsdirectory.comjacsdirectory.com
Anti-inflammatory agents: The anti-inflammatory properties of some imidazothiazoles have been documented. jacsdirectory.commdpi.com
Antioxidant agents: Research has also explored the antioxidant capabilities of these compounds. mdpi.com
A well-known example of a biologically active imidazothiazole is Levamisole, which has been used as an anthelmintic and immunomodulatory agent. jacsdirectory.comamazonaws.com The diverse biological applications of the imidazothiazole scaffold continue to drive research into the synthesis and evaluation of new derivatives. jacsdirectory.com
Current Research Landscape Pertaining to Halogenated Imidazothiazoles, with Emphasis on 7-Iodoimidazo[5,1-b]thiazole
The introduction of halogen atoms into the imidazothiazole scaffold can significantly influence its physicochemical properties and biological activity. researchgate.net Halogenation can affect factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net Consequently, the synthesis and study of halogenated imidazothiazoles is an active area of research. nih.gov
Within this context, this compound is a compound of particular interest. The presence of an iodine atom at the 7-position of the imidazo[5,1-b]thiazole core offers a reactive site for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. Research on iodo-substituted imidazothiazoles has explored their synthesis and potential as intermediates in the development of new therapeutic agents. researchgate.net For instance, the iodine atom can be replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. While specific detailed research findings on the biological activities of this compound itself are not extensively documented in the provided search results, its role as a synthetic intermediate is a key aspect of its research significance.
Table 1: Properties of Imidazo[5,1-b]thiazole
| Property | Value |
| Molecular Formula | C5H4N2S |
| Molecular Weight | 124.17 g/mol |
| IUPAC Name | imidazo[5,1-b] jacsdirectory.commdpi.comthiazole |
| InChI | InChI=1S/C5H4N2S/c1-2-8-5-3-6-4-7(1)5/h1-4H |
| InChIKey | IIUBFCZXGSJIJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC2=CN=CN21 |
| CAS Number | 251-89-8 |
This data is sourced from PubChem. nih.gov
Properties
Molecular Formula |
C5H3IN2S |
|---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
7-iodoimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H3IN2S/c6-4-5-8(3-7-4)1-2-9-5/h1-3H |
InChI Key |
FXCGJXHWSBBHCG-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C(N=CN21)I |
Canonical SMILES |
C1=CSC2=C(N=CN21)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Iodoimidazo 5,1 B Thiazole and Its Derivatives
General Synthetic Routes to the Imidazo[5,1-b]thiazole (B6145799) Core
The synthesis of the imidazo[5,1-b]thiazole heterocyclic system, a less common isomer compared to its imidazo[2,1-b]thiazole (B1210989) counterpart, can be achieved through various strategic approaches. These methods range from traditional multi-step sequences to more modern, efficient cyclization reactions.
Classical Stepwise Synthetic Approaches
Classical synthetic routes to the imidazo[5,1-b]thiazole core and its analogs, such as the benzo[d]imidazo[5,1-b]thiazole system, typically involve the construction of one ring onto the other in a stepwise fashion. A representative strategy for the fused analog involves the reaction of 2-mercaptobenzimidazole (B194830) with various electrophiles. researchgate.net This approach builds the thiazole (B1198619) portion of the molecule onto a pre-existing benzimidazole (B57391) core. The general principle involves an initial S-alkylation of the mercapto group, followed by an intramolecular cyclization and dehydration to form the fused thiazole ring. These classical methods, while foundational, are often characterized by long reaction times and high temperatures. mdpi.com
A common reaction pathway is the condensation of a 2-mercaptoimidazole (B184291) derivative with a suitable two-carbon electrophile, such as an α-haloketone or α-haloacetal. The nucleophilic sulfur atom attacks the electrophilic carbon, displacing the halide. The subsequent step involves the cyclization of the intermediate, typically promoted by a dehydrating agent or heat, where a nitrogen atom from the imidazole (B134444) ring attacks a carbonyl or acetal (B89532) group to close the thiazole ring. The regiochemical outcome is critical in these syntheses to ensure the formation of the [5,1-b] fusion rather than other isomers.
Multicomponent Reaction (MCR) Strategies for Imidazothiazole Formation (e.g., Groebke–Blackburn–Bienaymé Reaction)
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex heterocyclic scaffolds in a single pot. The Groebke–Blackburn–Bienaymé (GBB) reaction, a prominent isocyanide-based MCR, is extensively used for the synthesis of imidazo-fused heterocycles. sciforum.net However, literature primarily documents the GBB reaction for the synthesis of imidazo[1,2-a]pyridines and the isomeric imidazo[2,1-b]thiazoles. mdpi.comsciforum.net
In the context of the more common imidazo[2,1-b]thiazole isomer, the GBB reaction typically involves the condensation of a 2-aminothiazole (B372263), an aldehyde, and an isocyanide. This reaction can proceed without a catalyst or be promoted by various Lewis or Brønsted acids to afford highly substituted imidazo[2,1-b]thiazoles in good to excellent yields. mdpi.com The reaction conditions can be optimized by varying solvents and temperature, with toluene (B28343) at 100 °C proving effective in catalyst-free systems. mdpi.com
Despite its power, the application of the GBB reaction or other established MCRs to directly synthesize the specific imidazo[5,1-b]thiazole core is not well-documented in current chemical literature.
Table 1: Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives mdpi.com Note: This table illustrates the MCR strategy for the related imidazo[2,1-b]thiazole isomer due to a lack of data for the imidazo[5,1-b]thiazole core.
| Aldehyde Component | Isocyanide Component | Product | Yield (%) |
|---|---|---|---|
| 3-Formylchromone | tert-Butyl isocyanide | 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 78% |
| 3-Formylchromone | Cyclohexyl isocyanide | 3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 77% |
| 3-Formylchromone | Benzyl isocyanide | 3-(5-(Benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 76% |
| 3-Formylchromone | 4-Methoxybenzyl isocyanide | 3-(5-((4-Methoxybenzyl)amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 74% |
Catalyzed Cyclization Methods (e.g., FeCl3/ZnI2-Catalyzed Aerobic Oxidative Cyclization)
Modern synthetic chemistry increasingly relies on catalyzed reactions to achieve efficient and selective bond formations. While specific methods like the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization have been developed for benzo[d]imidazo[2,1-b]thiazoles, researchgate.net distinct catalyzed routes exist for the [5,1-b] isomeric system.
One notable method is the photoinduced cascade synthesis of benzo[d]imidazo[5,1-b]thiazoles. researchgate.net This catalyst-free approach utilizes visible light to initiate a cascade of reactions, leading to the formation of the target heterocycle. This method represents a green and sustainable pathway, avoiding the need for metal catalysts or harsh reagents. While specific details on the scope and mechanism are part of ongoing research, it highlights a modern approach to constructing this particular heterocyclic framework.
Specific Strategies for the Regioselective Introduction of Iodine at the 7-Position of Imidazo[5,1-b]thiazole
The introduction of a halogen, such as iodine, onto the imidazo[5,1-b]thiazole scaffold is a key transformation for enabling further functionalization, typically through cross-coupling reactions. The regioselectivity of this introduction is paramount.
Direct Iodination Methods
Direct C-H iodination of a pre-formed imidazo[5,1-b]thiazole core at the 7-position is a synthetically desirable but challenging transformation. The inherent electronic properties of the heterocyclic system dictate the position of electrophilic attack. In the closely related imidazo[2,1-b]thiazole system, electrophilic substitution reactions such as bromination, nitrosation, and deuteriation occur preferentially at the C-5 position. rsc.org For instance, the iodination of 6-phenylimidazo[2,1-b]thiazole (B182960) using molecular iodine and tert-butyl hydroperoxide (TBHP) under ultrasound irradiation yields 5-iodo-6-phenylimidazo[2,1-b]thiazole, confirming the high reactivity of the C-5 position in this isomer. acs.org
Currently, there is a lack of published methods describing the direct and regioselective iodination of the parent imidazo[5,1-b]thiazole at the C-7 position. This suggests that the C-7 position may have lower electron density compared to other positions on the ring, making it less susceptible to direct attack by common electrophilic iodinating agents. Alternative strategies are therefore required to obtain the 7-iodo derivative.
Synthesis via Cyclic Iodonium (B1229267) Salt Intermediates
An elegant and indirect strategy to obtain iodo-substituted imidazo[5,1-b]thiazole systems involves the use of cyclic iodonium salt intermediates. This method does not iodinate a pre-formed imidazo[5,1-b]thiazole; instead, it constructs the thiazole ring onto an already iodinated imidazole precursor. This approach has been successfully applied to the synthesis of benzo[d]imidazo[5,1-b]thiazoles. chemrxiv.org
The synthesis begins with a 1-phenyl-5-iodoimidazole, which undergoes oxidative cyclization using an oxidant system like Oxone®/H2SO4. This step forms a reactive imidazole-containing cyclic iodonium salt. chemrxiv.org This intermediate is then subjected to a heterocyclization reaction with elemental sulfur. The reaction proceeds to afford the final benzo[d]imidazo[5,1-b]thiazole product, with the iodine atom effectively directing the formation of the fused ring system before being consumed in the salt formation. This pathway provides a powerful alternative for accessing derivatives that are otherwise difficult to obtain through direct functionalization of the parent heterocycle.
Table 2: Synthesis of Benzo[5,1-b]imidazothiazoles via Cyclic Iodonium Salts chemrxiv.org Note: This table outlines the synthesis of the core ring system from an iodinated precursor, an alternative to direct iodination.
| Starting Material | Key Reagents | Intermediate | Final Product | Yield |
|---|---|---|---|---|
| 1-Aryl-5-iodoimidazole | Oxone®, H2SO4 | Cyclic Iodonium Salt | Benzo[5,1-b]imidazothiazole | Good |
| 1-Phenyl-5-iodoimidazole | mCPBA, TfOH | Cyclic Iodonium Salt | Imidazo[4,5,1-kl]phenothiazine | 47% |
The reaction with elemental sulfur yields the thiazole, while reaction with other reagents can yield different fused systems like the phenothiazine (B1677639) shown for comparison. nih.gov
Precursor-Based Approaches for Iodo-Functionalization
Direct iodination of the imidazo[5,1-b]thiazole ring system at the 7-position can be challenging due to the inherent electronic properties of the bicyclic system. Studies on the isomeric imidazo[2,1-b]thiazole have shown that electrophilic substitution, such as bromination, preferentially occurs at the C5-position. This suggests that direct electrophilic attack at the C7-position of the imidazo[5,1-b]thiazole core may not be regioselective or efficient. Therefore, precursor-based approaches are often necessary to introduce the iodo-substituent at the desired position.
One common strategy involves the synthesis of a precursor molecule that already contains a suitable leaving group or a functional group at the position equivalent to the future C7, which can then be converted to the iodide. For instance, a precursor with a bromo or chloro substituent at the 7-position could undergo a halogen exchange reaction. Alternatively, a diazotization reaction of a 7-aminoimidazo[5,1-b]thiazole precursor, followed by treatment with an iodide source, such as potassium iodide, could yield the desired 7-iodo derivative.
While direct C-H iodination of the specific 7-position of imidazo[5,1-b]thiazole is not extensively documented, ultrasound-assisted iodination has been successfully employed for the synthesis of iodo-substituted isomers like 5-iodo-6-phenylimidazo[2,1-b]thiazole. This method utilizes iodine in the presence of an oxidizing agent under ultrasonic irradiation, suggesting a potential avenue for the direct functionalization of the imidazo[5,1-b]thiazole core under specific conditions. However, the regioselectivity of such a reaction on the imidazo[5,1-b]thiazole system would need to be carefully established.
Derivatization and Functionalization Reactions of 7-Iodoimidazo[5,1-B]thiazole
The presence of the iodine atom at the 7-position of the imidazo[5,1-b]thiazole ring opens up a vast chemical space for the synthesis of novel derivatives through various transition metal-catalyzed cross-coupling reactions and other functionalization strategies.
Cross-Coupling Reactions at the Iodo-Position (e.g., Suzuki, Sonogashira, Heck)
The carbon-iodine bond at the C7-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 7-position. The general conditions and a hypothetical example are presented in the table below.
| Catalyst | Base | Solvent | Reactants | Product |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | This compound, Phenylboronic acid | 7-Phenylimidazo[5,1-b]thiazole |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | This compound, 2-Thienylboronic acid | 7-(2-Thienyl)imidazo[5,1-b]thiazole |
Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties by reacting the 7-iodo derivative with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
| Catalyst | Co-catalyst | Base | Solvent | Reactants | Product |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | This compound, Phenylacetylene | 7-(Phenylethynyl)imidazo[5,1-b]thiazole |
| Pd(OAc)₂ | CuI | Diisopropylamine | DMF | This compound, Trimethylsilylacetylene | 7-((Trimethylsilyl)ethynyl)imidazo[5,1-b]thiazole |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 7-iodo compound with an alkene to form a new C-C bond, leading to the introduction of a substituted vinyl group at the 7-position.
| Catalyst | Base | Solvent | Reactants | Product |
| Pd(OAc)₂ | Triethylamine | Acetonitrile | This compound, Styrene | 7-((E)-2-Phenylvinyl)imidazo[5,1-b]thiazole |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | This compound, Methyl acrylate | Methyl (E)-3-(imidazo[5,1-b]thiazol-7-yl)acrylate |
Modifications at Other Positions of the Imidazo[5,1-B]thiazole Ring System
While the 7-iodo position is the primary site for derivatization, modifications at other positions of the imidazo[5,1-b]thiazole ring can also be achieved. The reactivity of the different C-H bonds in the isomeric imidazo[2,1-b]thiazole system has been studied, revealing that the C5 position is the most susceptible to electrophilic attack. This suggests that direct functionalization of the imidazo[5,1-b]thiazole core at positions other than C7 might be possible under specific conditions. For example, direct C-H arylation has been demonstrated on the imidazo[2,1-b]thiazole scaffold, with selectivity for different positions being controlled by the choice of the transition metal catalyst (palladium vs. copper). Such methodologies could potentially be adapted for the selective functionalization of the this compound core at its other available positions, such as C2, C3, or C5, allowing for the synthesis of multi-substituted derivatives.
Synthesis of Fused Ring Systems Incorporating the this compound Core
The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups through cross-coupling reactions at the 7-position, subsequent intramolecular cyclization reactions can be designed to construct new rings. For instance, a Sonogashira coupling could introduce an alkyne with a terminal hydroxyl group, which could then undergo an intramolecular cyclization to form a furan-fused system. Similarly, introducing an ortho-functionalized aryl group via a Suzuki coupling could set the stage for a subsequent intramolecular cyclization to form a larger polycyclic aromatic system. The synthesis of various fused thiazole derivatives has been reported, highlighting the versatility of the thiazole ring in constructing complex heterocyclic frameworks. These strategies could be applied to 7-substituted imidazo[5,1-b]thiazoles to generate novel and potentially biologically active fused ring systems.
Advanced Spectroscopic and Structural Elucidation Techniques for 7 Iodoimidazo 5,1 B Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Iodoimidazo[5,1-b]thiazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like HMBC would be utilized to unambiguously assign all proton and carbon signals and confirm the connectivity of the bicyclic system.
¹³C NMR and DEPT: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the this compound molecule. The carbon atom directly bonded to the iodine (C7) is expected to show a characteristic chemical shift due to the heavy atom effect. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between CH, CH₂, and CH₃ groups, which in this case would confirm the presence of the CH groups in the heterocyclic rings.
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | Value | C-2 |
| H-3 | Value | C-3 |
| H-5 | Value | C-5 |
| - | C-7 | Value |
| - | C-8a | Value |
Note: Specific chemical shift values are dependent on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the bonds within its structure. Key expected absorptions include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations that are characteristic of the heterocyclic system, and the C-I stretching vibration, which typically appears in the fingerprint region at lower wavenumbers.
Typical IR Absorption Bands for Imidazo[5,1-b]thiazole (B6145799) Derivatives:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1650 - 1550 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-S Stretch | 800 - 600 |
| C-I Stretch | 600 - 500 |
These bands help to confirm the presence of the core heterocyclic structure and the iodo-substituent.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact mass, which allows for the confirmation of its molecular formula (C₅H₃IN₂S). The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the molecule's structure, often showing characteristic losses of iodine, HCN, or other small fragments, which helps to piece together the molecular puzzle.
Expected Mass Spectrometry Data:
| Analysis | Expected Result |
| Molecular Formula | C₅H₃IN₂S |
| Exact Mass | 265.9011 |
| Molecular Ion (M⁺) | m/z ≈ 266 |
| Key Fragments | [M-I]⁺, fragments from ring cleavage |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield a three-dimensional model of the molecule. This analysis would confirm the planarity of the fused ring system and provide precise bond lengths and angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-stacking or halogen bonding involving the iodine atom, which can be crucial for understanding the material's properties.
Hypothetical Crystallographic Data:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
This definitive structural data is invaluable for correlating the molecular structure with its observed chemical and physical properties.
Computational Chemistry and Theoretical Investigations of 7 Iodoimidazo 5,1 B Thiazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. For derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold, DFT is employed to determine optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity, as electrons can be more easily excited to a higher energy state. mdpi.com In studies of related benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap was found to be influenced by substituents on the aromatic rings. For example, a derivative with electron-withdrawing trifluoromethyl groups exhibited the lowest energy gap (4.46 eV) in its series, indicating it was the most reactive. mdpi.com
These calculations also allow for the generation of Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule and predict sites for electrophilic and nucleophilic attack. Such analyses are crucial for understanding reaction mechanisms and intermolecular interactions. nih.gov
Table 1: Representative Frontier Orbital Energies for Thiazole (B1198619) Derivatives
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 | researchgate.net |
| 2-Mercaptothiazole | -8.876 | 3.213 | 12.089 | researchgate.net |
| 4-Mercaptothiazole | -8.712 | 3.103 | 11.815 | researchgate.net |
| Benzothiazole Derivative 1 | -6.54 | -1.81 | 4.73 | mdpi.com |
| Benzothiazole Derivative 4 (with -CF3) | -6.91 | -2.45 | 4.46 | mdpi.com |
This table presents data for the parent thiazole and related derivative systems to illustrate the application of DFT calculations. The values are indicative of the methodologies used in the field.
Molecular Modeling and Simulation Studies
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For imidazo[2,1-b]thiazole derivatives, MD simulations provide critical insights into the stability of ligand-protein complexes. researchgate.netnih.govresearchgate.netnih.gov After a ligand is docked into a protein's active site, an MD simulation can predict how the complex will behave in a dynamic physiological environment. rsc.orgrsc.org
Key metrics such as the root-mean-square deviation (RMSD) are analyzed to assess the stability of the complex. A stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. nih.govrsc.org Furthermore, the root-mean-square fluctuation (RMSF) can be analyzed to identify the flexibility of individual amino acid residues in the protein upon ligand binding. researchgate.net These simulations have confirmed the stability of various imidazo[2,1-b]thiazole derivatives in the active sites of targets like Human peroxiredoxin 5 and Pantothenate synthetase of M. tuberculosis. researchgate.netrsc.org
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which is intrinsically linked to its biological activity. This analysis aims to identify the most stable, low-energy conformations of a molecule by exploring its potential energy surface. nih.gov For flexible molecules, this involves rotating acyclic single bonds to generate various spatial arrangements (conformers). mdpi.comethz.ch
Studies on related thiazole and imidazolidinone derivatives have used techniques like torsional scanning, where the energy of the molecule is calculated as a function of the rotation around a specific bond. mdpi.comethz.ch This process identifies local and global energy minima, corresponding to stable and preferred conformations. nih.govresearchgate.net For example, a conformational analysis of benzothiazole derivatives identified two stable conformers by rotating the dihedral angle between the benzothiazole and phenyl rings. mdpi.com The energy differences between conformers are often small, suggesting that a molecule may exist as an equilibrium of several shapes at ambient temperatures. ethz.ch Understanding the preferred conformation is crucial, as it is often the shape recognized by a biological receptor. researchgate.net
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a widely used computational technique to predict the preferred binding mode and affinity of a ligand to a specific protein target. nih.govdoaj.orgnih.govbiruni.edu.tr This method is instrumental in structure-based drug design and has been extensively applied to imidazo[2,1-b]thiazole derivatives to explore their potential as inhibitors of various enzymes. nih.govbiruni.edu.trnih.gov
In these studies, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The imidazo[2,1-b]thiazole derivative is then placed into the protein's active site, and a scoring function is used to calculate the binding energy, often expressed in kcal/mol. nih.govamazonaws.com A lower (more negative) binding energy indicates a higher predicted affinity. nih.gov
Imidazo[2,1-b]thiazole analogues have been successfully docked into a range of therapeutic targets, including:
Kinases: Such as Epidermal Growth Factor Receptor (EGFR), HER2, and Focal Adhesion Kinase (FAK), which are crucial in cancer signaling pathways. nih.govnih.gov
Enzymes in Pathogens: Including Dihydrofolate Reductase (DHFR) and Pantothenate synthetase in bacteria and mycobacteria. rsc.orgnih.gov
Other Targets: Such as Glypican-3 (implicated in liver cancer) and Human peroxiredoxin 5 (involved in antioxidant defense). researchgate.netnih.gov
The results of docking not only predict binding affinity but also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov
Table 2: Representative Molecular Docking Scores for Thiazole Derivatives against Various Protein Targets
| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazol-1-yl-1,3-thiazole derivative 1a | S. aureus (2XCT) | -10.4 | amazonaws.com |
| Pyrazol-1-yl-1,3-thiazole derivative 1b | S. aureus (2XCT) | -10.7 | amazonaws.com |
| Imidazo[2,1-b]thiazole conjugate | Glypican-3 (GPC-3) | -10.3 | nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivative | HIV-1 Protease | -117.2 (Dock Score) | researchgate.net |
| Thiazole analogue 13 | α-glucosidase | -11.0 | researchgate.net |
This table showcases binding energy data for various thiazole-containing systems against different biological targets to exemplify the application and output of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. laccei.orgnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. mdpi.commdpi.com
The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a set of molecules with known biological activity. laccei.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the activity. mdpi.com
The predictive power of a QSAR model is evaluated using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net A robust QSAR model for a series of 5-(substituted benzylidene) thiazolidine-2,4-diones showed a high correlation coefficient (R² = 0.942), indicating a strong relationship between the selected descriptors and the inhibitory activity. mdpi.com Such models are valuable tools for prioritizing which new derivatives of a chemical scaffold, such as imidazo[5,1-b]thiazole (B6145799), should be synthesized and tested, thereby optimizing the drug discovery process. laccei.orgmdpi.com
Lack of Specific Research Data Hinders Comprehensive Analysis of 7-Iodoimidazo[5,1-B]thiazole Derivatives
A thorough review of available scientific literature reveals a significant gap in research pertaining to the specific biological and pharmacological activities of this compound and its derivatives. While the broader classes of thiazole and imidazothiazole compounds have been extensively studied for their therapeutic potential, specific data on the 7-iodo substituted scaffold remains largely unavailable. This scarcity of focused research prevents a detailed analysis as outlined in the requested article structure.
The initial intent was to provide a comprehensive overview of the antimicrobial, anticancer, and antiproliferative activities of this compound derivatives. This included detailing their efficacy against specific Gram-positive and Gram-negative bacteria, various fungal species, and the H37Rv strain of Mycobacterium tuberculosis. Furthermore, the plan was to explore their in vitro cytotoxicity against a range of cancer cell lines and delve into the cellular mechanisms of action, such as the inhibition of Focal Adhesion Kinase (FAK).
However, extensive searches of scientific databases have not yielded specific studies that have synthesized and subsequently evaluated this compound derivatives for these precise biological activities. The existing body of research on thiazole and imidazothiazole derivatives provides a general understanding of their potential as antimicrobial and anticancer agents. For instance, various thiazole-containing compounds have demonstrated inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. Similarly, different classes of thiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and various leukemia and colon cancer cell lines. The role of some thiazole derivatives as inhibitors of FAK has also been a subject of investigation in cancer research.
Despite this broader context, the absence of studies specifically focused on the 7-iodo substituted imidazo[5,1-b]thiazole core means that no specific data on Minimum Inhibitory Concentrations (MICs) for the listed microbes, or IC50 values for the specified cancer cell lines, can be provided. Consequently, the creation of detailed data tables and an in-depth discussion of the research findings for this particular compound and its derivatives is not feasible at this time.
Until research is conducted to specifically investigate the synthesis and biological properties of this compound derivatives, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated.
Biological Activities and Pharmacological Potential of 7 Iodoimidazo 5,1 B Thiazole Derivatives
Antiviral Activities against Specific Viruses (e.g., Coxsackie B4 Virus, Feline Corona Virus, Feline Herpes Virus)
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole (B1210989) derivatives as broad-spectrum antiviral agents. A series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antiviral activity against a diverse range of viruses in mammalian cell cultures. nih.gov Among the tested compounds, certain derivatives demonstrated notable efficacy against specific viruses.
Specifically, one of the spirothiazolidinone derivatives was identified as a potent agent against the Coxsackie B4 virus. nih.gov Another derivative from the same series was found to be effective against both Feline Corona Virus (FCoV) and Feline Herpes Virus (FHV). nih.gov These findings suggest that the imidazo[2,1-b]thiazole scaffold is a promising starting point for the development of novel antiviral drugs. The versatility of this chemical structure allows for modifications that can be tailored to target different viral pathogens. nih.gov
Table 1: Antiviral Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Virus | Activity | Reference |
| 6d | Coxsackie B4 virus | Potent | nih.gov |
| 5d | Feline Corona Virus | Effective | nih.gov |
| 5d | Feline Herpes Virus | Effective | nih.gov |
Anti-inflammatory Mechanisms and Potential as Cyclooxygenase-2 (COX-2) Inhibitors
The development of selective Cyclooxygenase-2 (COX-2) inhibitors is a key strategy in the management of inflammation, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the design of such inhibitors.
A series of imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and assessed for their COX-2 inhibitory activity. nih.govnih.gov In vitro COX-1/COX-2 inhibition data revealed that all the synthesized compounds were selective inhibitors of the COX-2 isoenzyme, with IC50 values in the highly potent 0.08-0.16 µM range. nih.govnih.gov These results underscore that both the potency and selectivity of COX-2 inhibition are influenced by the nature and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.govnih.govijpbs.com
One particular derivative, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a), was identified as the most potent COX-2 inhibitor among the synthesized compounds, with an IC50 of 0.08 µM and a selectivity index of 313.7. nih.govnih.gov This highlights the potential of the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole structure as a suitable scaffold for designing potent and selective COX-2 inhibitors. nih.gov
Table 2: In Vitro COX-1 and COX-2 Enzyme Inhibition Data for Selected Imidazo[2,1-b]thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | >100 | 0.08 | >1250 |
| 6b | >100 | 0.11 | >909 |
| 6c | >100 | 0.12 | >833 |
| 6d | >100 | 0.15 | >667 |
| 6e | >100 | 0.16 | >625 |
| 6f | >100 | 0.14 | >714 |
| 6g | >100 | 0.13 | >769 |
| Data sourced from Shahrasbi et al. (2018). |
Anthelmintic Applications
The imidazo[2,1-b]thiazole core is famously represented by the anthelmintic drug Levamisole. nih.gov This highlights the inherent potential of this heterocyclic system in the development of agents against parasitic worms. The mechanism of action of Levamisole involves the specific agonism of nicotinic acetylcholine receptors in nematode muscles, leading to spastic paralysis.
While specific studies on the anthelmintic activity of 7-iodoimidazo[5,1-b]thiazole derivatives are not extensively documented, the known efficacy of the parent scaffold suggests that iodinated analogs could present interesting properties. nih.gov Carbamates derived from imidazo[2,1-b]thiazole have been synthesized and evaluated for their anthelmintic activity. nih.gov In vitro results for these compounds were promising, indicating that the aromatic azapentalene structure can effectively substitute the benzimidazole (B57391) ring found in other anthelmintics without a loss of biological activity. nih.gov Further investigation into the impact of iodine substitution on the anthelmintic profile of imidazo[5,1-b]thiazole (B6145799) derivatives is warranted.
Other Reported Biological Activities (e.g., Antimalarial, Anti-Alzheimer, Herbicidal, Insecticidal)
The versatile imidazo[5,1-b]thiazole scaffold and its derivatives have been explored for a multitude of other biological applications, demonstrating a broad spectrum of activity.
Antimalarial Activity: Thiazole (B1198619) derivatives have been investigated as potential antimalarial agents. nih.gov A series of thiazole analogs were prepared and their in vitro activities against the chloroquine-sensitive Plasmodium falciparum 3D7 strain were analyzed. nih.gov The results indicated that modifications of the N-aryl amide group linked to the thiazole ring are highly significant for antimalarial potency. nih.gov
Anti-Alzheimer's Disease Activity: Thiazole and thiazolidine-based compounds have shown promise in targeting various pathological factors associated with Alzheimer's disease. nih.gov These derivatives have demonstrated the ability to inhibit cholinesterase activity, as well as the aggregation of amyloid-beta peptide and tau protein. nih.gov Their multi-target effects at micromolar concentrations suggest that these synthetic compounds could be promising candidates for the development of new anti-Alzheimer's drugs. nih.gov
Herbicidal and Insecticidal Activities: The imidazo[2,1-b]thiazole nucleus has been incorporated into molecules with herbicidal and insecticidal properties. Certain compounds containing this moiety have been reported to exhibit herbicidal activity. mdpi.com Additionally, the core structure is present in compounds that have been investigated as potential insect control agents. nih.gov
Structure Activity Relationship Sar Studies of 7 Iodoimidazo 5,1 B Thiazole and Analogues
Impact of Iodine Substitution at the 7-Position on Biological Activity and Reactivity
Detailed research focusing specifically on the impact of an iodine substitution at the 7-position of the imidazo[5,1-b]thiazole (B6145799) ring is not extensively covered in currently available literature. However, the role of halogen substituents on the broader class of imidazo-thiazole and benzo-fused analogues has been investigated, providing valuable insights.
Halogen atoms, including chlorine, bromine, and fluorine, are known to modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, electronic character, and metabolic stability. For instance, in studies on related benzo[d]imidazo[2,1-b]thiazole derivatives, the introduction of halogen atoms has shown a significant effect on biological activity. One study on antimycobacterial agents found that a derivative featuring a 2,4-dichloro phenyl moiety attached to the scaffold showed potent activity against Mycobacterium tuberculosis. rsc.org Another SAR study on antimicrobial thiazoles noted that the presence of chloro, bromo, or fluoro substituents was associated with increased activity against vancomycin-intermediate Staphylococcus aureus (VISA). mdpi.com
While these examples pertain to different positions and isomers of the core scaffold, they underscore the general principle that halogenation is a key strategy in modifying the bioactivity of imidazo-thiazole compounds. An iodine atom at the 7-position would be expected to significantly increase the molecule's lipophilicity and could act as a halogen bond donor, potentially influencing interactions with biological targets. Further empirical studies are required to specifically elucidate the role of the 7-iodo substitution on the reactivity and pharmacological profile of the imidazo[5,1-b]thiazole core.
Influence of Substituents and Structural Modifications on Pharmacological Profiles
The pharmacological profile of imidazo[5,1-b]thiazole derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Modifications at different positions have led to the development of compounds with distinct biological activities, ranging from antifungal to antimycobacterial.
Antifungal Activity: Recent studies have focused on introducing a pyrazole (B372694) ring to the imidazo[5,1-b]thiazole scaffold to develop novel fungicides. researchgate.netnih.gov The SAR analysis from this research indicates that the substituents on the pyrazole and phenyl rings play a crucial role in determining antifungal potency. For example, compounds 4f and 18f , which feature a trifluoromethyl group on the pyrazole ring and specific chlorine substitutions on a phenyl group, exhibited potent activity against Sclerotinia sclerotiorum, with EC50 values comparable to the commercial fungicide boscalid. nih.gov Specifically, compound 18f was shown to disrupt the integrity of the fungal cell membrane. nih.gov
| Compound | Key Structural Modifications | Target Organism | Biological Activity (EC50) | Source |
|---|---|---|---|---|
| 4f | Contains pyrazole ring with CF3; 2,6-dichloro substitution on phenyl | Sclerotinia sclerotiorum | 0.98 mg L⁻¹ | nih.gov |
| 18f | Contains pyrazole ring with CF3; 2-chloro substitution on phenyl | Sclerotinia sclerotiorum | 0.95 mg L⁻¹ | nih.gov |
| Boscalid (Reference) | Commercial fungicide | Sclerotinia sclerotiorum | 0.82 mg L⁻¹ | nih.gov |
Antimycobacterial Activity: The imidazo-thiazole scaffold is also a promising framework for developing agents against Mycobacterium tuberculosis. In one study, a series of benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives linked to a triazole moiety were synthesized and evaluated. rsc.org The SAR revealed that electron-withdrawing groups on the phenyl ring attached to the triazole were favorable for activity. The most active compound, IT10 , which possesses a 4-nitro phenyl group, displayed a potent inhibitory concentration (IC50) of 2.32 µM against the Mtb H37Ra strain. rsc.org Another potent compound from the same series, IT06 , featured a 2,4-dichloro phenyl moiety and also showed significant activity. rsc.org These findings highlight the importance of substituted aromatic rings in modulating the antimycobacterial potency.
| Compound | Key Structural Modifications | Target Organism | Biological Activity (IC50) | Source |
|---|---|---|---|---|
| IT06 | Benzo-fused scaffold; 2,4-dichloro phenyl moiety | M. tuberculosis H37Ra | 2.03 µM | rsc.org |
| IT10 | Benzo-fused scaffold; 4-nitro phenyl moiety | M. tuberculosis H37Ra | 2.32 µM | rsc.org |
Identification of Pharmacophoric Features for Enhanced Bioactivity
A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For the imidazo-thiazole class of compounds, several key pharmacophoric elements have been identified through various studies.
The Fused Heterocyclic Core: The imidazo[2,1-b]thiazole (B1210989) ring system itself is a fundamental pharmacophoric feature, providing a rigid scaffold that correctly orients substituents for interaction with biological targets. nih.gov In some cases, a hydrogenated version of the scaffold, the 5,6-dihydroimidazo[2,1-b]thiazole heterocycle, was found to be essential for activity as iodide efflux inhibitors. researchgate.net
Substituents at Key Positions: The type and location of substituents are critical. For instance, in a series of phosphodiesterase 10A (PDE10A) inhibitors based on the benzo[d]imidazo[5,1-b]thiazole scaffold, potent activity was linked to the presence of heteroaromatic substitutions. nih.gov
Aromatic and Lipophilic Groups: The presence of substituted aryl groups is a recurring feature in many active imidazo-thiazole derivatives. These groups often engage in hydrophobic and electronic interactions within the target's binding site. The antimycobacterial activity of derivatives bearing 4-nitro phenyl and 2,4-dichloro phenyl groups suggests that electron-withdrawing and lipophilic characteristics are important for this specific activity. rsc.org
Collectively, the essential pharmacophore for many biologically active imidazo-thiazole analogues consists of the core heterocyclic scaffold decorated with appropriately positioned, often lipophilic and electron-withdrawing, aromatic or heteroaromatic groups.
Future Research Directions and Translational Perspectives for 7 Iodoimidazo 5,1 B Thiazole
Development of Novel and Green Synthetic Methodologies
The synthesis of 7-iodoimidazo[5,1-b]thiazole and its derivatives is a critical first step in exploring its potential. Future research will undoubtedly focus on the development of synthetic methods that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.
Conventional synthetic routes often rely on harsh reagents and organic solvents. However, recent advancements in synthetic organic chemistry offer promising alternatives. For instance, ultrasound-assisted synthesis has been shown to be an effective and eco-friendly method for the C-H functionalization of related heterocyclic systems. organic-chemistry.org An ultrasound-assisted approach for the direct iodination of the imidazo[5,1-b]thiazole (B6145799) core could offer mild reaction conditions, reduced reaction times, and the use of greener solvents like water. organic-chemistry.org
Furthermore, the development of one-pot multicomponent reactions represents another avenue for green synthesis. These reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are highly atom-economical and reduce waste. nih.gov Research into a one-pot synthesis of the this compound scaffold, possibly utilizing a recyclable catalyst, would be a significant step forward. nih.govresearchgate.net
Another promising strategy involves iodine-mediated reactions for the construction of the core heterocyclic system. An iodine-mediated approach for the formation of C-N and C-S bonds has been reported for the synthesis of the related benzo organic-chemistry.orgnih.govimidazo[2,1-b]thiazole (B1210989) scaffold. rsc.org This metal-free and base-free method is attractive due to its use of an inexpensive catalyst and simple procedure. rsc.org Adapting such a methodology for the synthesis of this compound could provide a more sustainable route to this important building block.
| Green Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
| Ultrasound-Assisted C-H Iodination | Use of ultrasound irradiation, often in aqueous media. organic-chemistry.org | Mild reaction conditions, shorter reaction times, avoidance of hazardous solvents. organic-chemistry.org |
| One-Pot Multicomponent Reactions | Combination of multiple starting materials in a single synthetic operation. nih.gov | High atom economy, reduced waste, increased efficiency. nih.gov |
| Iodine-Mediated Cyclization | Use of molecular iodine as a catalyst for C-N and C-S bond formation. rsc.org | Metal-free, base-free, inexpensive, and simple procedure. rsc.org |
Exploration of New Biological Targets and Mechanisms of Action
The imidazothiazole scaffold is a component of various biologically active molecules, exhibiting a range of therapeutic effects including antitumor, anti-inflammatory, and antimicrobial activities. nih.govdntb.gov.ua The introduction of an iodine atom at the 7-position can significantly alter the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets.
Future research should focus on a systematic evaluation of this compound against a diverse panel of biological targets. Based on the known activities of related compounds, several areas warrant investigation:
Kinase Inhibition: Many heterocyclic compounds are known to be potent kinase inhibitors. researchgate.net Screening this compound and its derivatives against a panel of kinases could identify novel anticancer agents. researchgate.net The iodine atom could potentially form halogen bonds with the kinase active site, enhancing binding affinity.
Enzyme Inhibition: Derivatives of the related benzo[d]imidazo[5,1-b]thiazole have been identified as inhibitors of phosphodiesterase 10A (PDE10A). nih.gov It would be valuable to explore if this compound exhibits inhibitory activity against this or other phosphodiesterases.
Antimicrobial Targets: Imidazothiazole derivatives have shown promise as antimicrobial agents. nih.gov Investigating the potential of this compound to inhibit microbial enzymes such as pantothenate synthetase in Mycobacterium tuberculosis could lead to the development of new anti-infective drugs. nih.govrsc.org
Tubulin Polymerization: Some imidazothiazole derivatives have been found to interact with tubulin, a key component of the cytoskeleton and a target for anticancer drugs. nih.gov The mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
Understanding the mechanism of action will be crucial for the rational design of more potent and selective derivatives. This will involve a combination of in vitro biochemical assays, cell-based assays, and structural biology techniques to elucidate the molecular interactions between this compound and its biological targets.
| Potential Biological Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Protein Kinases | Known activity of heterocyclic compounds as kinase inhibitors. researchgate.net | Cancer, Inflammatory Diseases |
| Phosphodiesterases | Activity of related benzo[d]imidazo[5,1-b]thiazole derivatives against PDE10A. nih.gov | Neurological and Psychiatric Disorders |
| Microbial Enzymes | Antimicrobial potential of imidazothiazole derivatives. nih.govrsc.org | Infectious Diseases |
| Tubulin | Known interaction of some imidazothiazole derivatives with tubulin. nih.gov | Cancer |
Design of Advanced Derivatives with Improved Selectivity and Potency
The this compound core provides a versatile platform for the design and synthesis of advanced derivatives with enhanced biological activity. The iodine atom serves as a key functional group for introducing a wide variety of substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity.
Future design strategies should consider the following:
Substitution at the 7-position: Replacing the iodine atom with different aryl, heteroaryl, or alkyl groups can modulate the compound's steric and electronic properties, leading to improved interactions with the target protein. For example, in a series of benzo[d]imidazo[5,1-b]thiazole-based PDE10A inhibitors, heteroaromatic substitutions were found to be potent. nih.gov
Modification of other positions: In addition to the 7-position, modifications at other positions of the imidazo[5,1-b]thiazole ring can also influence biological activity. SAR studies on related thiazole (B1198619) derivatives have shown that the nature and position of substituents are critical for their antimicrobial and anticancer effects. nih.govijper.org
Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities. For instance, linking it to a pyrazole (B372694) ring has resulted in derivatives with significant antifungal activity. nih.gov
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the design of new derivatives. These in silico approaches can help to predict the binding modes of the compounds and identify key structural features that contribute to their biological activity, thereby accelerating the drug discovery process. academie-sciences.fr
| Derivative Design Strategy | Rationale | Example from Related Compounds |
| Substitution at the 7-position | To modulate steric and electronic properties for enhanced target interaction. | Heteroaromatic substitutions in benzo[d]imidazo[5,1-b]thiazole PDE10A inhibitors. nih.gov |
| Modification of other ring positions | To optimize overall molecular properties and biological activity. | SAR studies on antimicrobial thiazole derivatives showing the importance of substituent patterns. nih.gov |
| Hybrid Molecule Synthesis | To create molecules with dual or synergistic biological activities. | Imidazo[5,1-b]thiazole derivatives containing a pyrazole ring with antifungal activity. nih.gov |
Application in Probe Development for Biological Pathways
Chemical probes are essential tools for studying biological pathways and validating new drug targets. The this compound scaffold possesses features that make it an attractive candidate for the development of such probes. The iodine atom can be readily functionalized to introduce reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure's interaction with its biological target.
Future research in this area could focus on:
Fluorescent Probes: The iodine atom can be replaced with a fluorescent moiety via cross-coupling reactions. This would allow for the synthesis of fluorescent probes that can be used to visualize the localization and dynamics of the target protein within living cells using techniques like fluorescence microscopy.
Affinity-Based Probes: The iodine can be used as a handle to attach affinity tags, such as biotin. These probes can be used for affinity purification of the target protein from complex biological samples, which is a crucial step in target identification and validation.
Photoaffinity Probes: The introduction of a photoreactive group at the 7-position could lead to the development of photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their target protein, enabling the identification of direct binding partners.
The development of probes based on the this compound scaffold would not only facilitate the study of its own biological targets but could also provide valuable tools for the broader chemical biology community.
Q & A
Q. What are the primary pharmacological activities associated with imidazo[2,1-b]thiazole derivatives, and how are these activities experimentally evaluated?
Imidazo[2,1-b]thiazole derivatives exhibit diverse pharmacological activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties. These activities are typically assessed through in vitro assays such as:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Ra) .
- Anticancer activity : Cytotoxicity screening using cell lines (e.g., MRC-5 fibroblasts) with viability measured via Resazurin reduction assays .
- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW264.7 macrophages . Structure-activity relationships (SAR) are analyzed by systematically varying substituents (e.g., halogens, nitro groups) and comparing potency .
Q. What synthetic strategies are commonly employed for imidazo[2,1-b]thiazole derivatives?
Key synthetic routes include:
- Cyclocondensation : Reaction of thiosemicarbazides with α-haloketones to form the imidazo-thiazole core .
- Cross-coupling reactions : Use of HATU/DIPEA as coupling agents for introducing carboxamide or triazole moieties .
- Friedel-Crafts acylation : Solvent-free methods with Eaton’s reagent for fused derivatives (e.g., phenylbenzo[d]imidazo[2,1-b]thiazoles) . Purification often involves column chromatography, with yields optimized via microwave-assisted synthesis (e.g., Hantzsch thiazole synthesis) .
Advanced Research Questions
Q. How can researchers optimize the oral bioavailability of imidazo[2,1-b]thiazole derivatives?
Oral bioavailability is predicted using computational tools (e.g., Veber’s rule) to assess parameters like polar surface area (<140 Ų) and rotatable bonds (<10). Experimental validation includes:
Q. What structural modifications enhance antitubercular activity in imidazo[2,1-b]thiazole derivatives?
SAR studies reveal:
- Electron-withdrawing groups : 4-Nitro phenyl (IC₅₀: 2.32 µM) and 2,4-dichloro phenyl (IC₅₀: 2.03 µM) substituents significantly inhibit M. tuberculosis H37Ra .
- Triazole hybrids : Conjugation with 1,2,3-triazoles via click chemistry improves target binding to pantothenate synthetase (critical for Mtb survival) . Molecular dynamics simulations (e.g., GROMACS) validate stable ligand-protein interactions, with binding free energies calculated via MM/PBSA .
Q. How do imidazo[2,1-b]thiazole derivatives achieve selective inhibition of M. tuberculosis over non-tuberculous mycobacteria (NTM)?
Selective inhibition is attributed to:
- Target specificity : Derivatives like IT10 show no activity against NTM panels, suggesting unique interactions with Mtb pantothenate synthetase .
- Cellular uptake differences : Enhanced permeability in Mtb due to hydrophobic substituents (e.g., dichlorophenyl) that exploit mycobacterial membrane transporters . Selectivity is confirmed via comparative MIC testing against NTM strains (e.g., M. avium, M. abscessus) .
Data Contradictions and Resolutions
Q. How should researchers address discrepancies in reported synthetic yields for imidazo[2,1-b]thiazole derivatives?
Discrepancies arise from variations in reaction conditions (e.g., solvent, catalyst). For example:
Q. Why do some imidazo[2,1-b]thiazole derivatives show cytotoxicity in fibroblasts despite high therapeutic indices?
Cytotoxicity at high concentrations (>128 µM) may stem from off-target effects (e.g., mitochondrial toxicity). Mitigation strategies include:
- Therapeutic index (TI) calculation : TI = CC₅₀ (cytotoxicity)/IC₅₀ (activity). Derivatives like IT10 (TI >55) are prioritized for in vivo testing .
- Metabolic stability assays : Liver microsome studies to identify toxic metabolites .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Imidazo[2,1-b]thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
